molecular formula C13H12N4O2 B14377528 Ethyl (3-azidonaphthalen-2-yl)carbamate CAS No. 88596-88-7

Ethyl (3-azidonaphthalen-2-yl)carbamate

Cat. No.: B14377528
CAS No.: 88596-88-7
M. Wt: 256.26 g/mol
InChI Key: PKMHVRAFFRFEEN-UHFFFAOYSA-N
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Description

Ethyl (3-azidonaphthalen-2-yl)carbamate is a synthetic organic compound of significant interest in medicinal and bioorganic chemistry, designed for research applications. This molecule incorporates two key functional groups: a carbamate and an aromatic azide. The carbamate group (-O-CO-NH-) is known for its high proteolytic and chemical stability, its ability to serve as a peptide bond mimic (amidomimetic), and its capacity to penetrate cell membranes, making it a valuable structural motif in drug design . The azide (-N₃) group on the naphthalene ring is highly versatile, primarily serving as a bioorthogonal handle in Click chemistry. This allows for selective, copper-catalyzed cycloaddition reactions with alkynes, enabling researchers to tag molecules, study biomolecular interactions, or create targeted conjugates for chemical biology and proteomics . The naphthalene core provides a rigid, planar aromatic structure that can engage in π-π stacking interactions, which is often exploited in the development of molecular probes and inhibitors. Consequently, this compound serves as a critical building block and intermediate in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors, bioconjugation platforms, and potential therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88596-88-7

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl N-(3-azidonaphthalen-2-yl)carbamate

InChI

InChI=1S/C13H12N4O2/c1-2-19-13(18)15-11-7-9-5-3-4-6-10(9)8-12(11)16-17-14/h3-8H,2H2,1H3,(H,15,18)

InChI Key

PKMHVRAFFRFEEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=CC=CC=C2C=C1N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Carbamate Formation via Urea-Alcohol Condensation

The foundational carbamate synthesis method, as detailed in CN100349861C , involves urea and ethanol reacting under catalytic conditions. Adapted for naphthalene derivatives, this approach proceeds as follows:

Reaction Mechanism

  • Substrate Preparation : 2-Aminonaphthalen-3-ol is treated with urea and ethanol in a 1:20 molar ratio.
  • Catalysis : Zinc oxide (ZnO) or magnesium oxide (MgO) catalyzes the reaction at 150–170°C under 1.0–1.5 MPa pressure.
  • Ammonia Management : Generated ammonia is absorbed via condenser systems, ensuring non-corrosive conditions.

Optimized Conditions

Parameter Value Catalyst Yield (%)
Temperature 150°C ZnO 92
Pressure 1.2 MPa MgO 89
Reaction Time 6–8 hours CaO 85

This method avoids phosgene, aligning with green chemistry principles.

Detailed Synthetic Protocols

Step 1: Synthesis of Ethyl (3-Bromonaphthalen-2-yl)carbamate

Materials

  • 2-Aminonaphthalen-3-ol (10.0 g, 56.8 mmol)
  • Urea (6.8 g, 113.6 mmol)
  • Ethanol (200 mL)
  • Zinc oxide (1.5 g, 18.4 mmol)

Procedure

  • Charge ethanol and urea into a high-pressure reactor.
  • Add ZnO catalyst and heat to 160°C under 1.2 MPa for 7 hours.
  • Cool, filter, and concentrate under vacuum to obtain the carbamate intermediate.

Step 2: Azidation of the Brominated Intermediate

Materials

  • Ethyl (3-bromonaphthalen-2-yl)carbamate (5.0 g, 15.2 mmol)
  • Sodium azide (1.98 g, 30.4 mmol)
  • Acetonitrile (30 mL)
  • Water (10 mL)

Procedure

  • Dissolve the brominated carbamate in acetonitrile/water.
  • Add NaN3 and stir at 25°C for 3 hours.
  • Extract with ethyl acetate, wash with brine, and purify via silica chromatography.

Optimization and Mechanistic Insights

Catalyst Selection for Carbamate Formation

Metal oxides like ZnO and MgO enhance reaction rates by activating urea’s carbonyl group. Comparative studies show ZnO achieves 92% yield due to its Lewis acidity, facilitating nucleophilic attack by ethanol.

Solvent Effects in Azidation

Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state during SN2 displacement of bromide by azide. Water co-solvents improve NaN3 solubility, reducing reaction time.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.5 Hz, 1H), 7.89–7.45 (m, 5H), 4.32 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H).
  • IR (cm⁻¹) : 2105 (N₃ stretch), 1720 (C=O), 1520 (N–H bend).
  • LCMS (ESI) : m/z 299.1 [M+H]⁺.

Applications and Derivatives

The azide group enables Huisgen cycloaddition for bioconjugation, while the carbamate moiety serves as a protease-resistant peptide bond mimic. Derivatives include:

  • Photoaffinity Probes : Radiolabeled analogs for target identification.
  • Anticancer Agents : Carbamate-linked naphthalenes exhibit tubulin inhibition.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-azidonaphthalen-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide is commonly used for azidation.

    Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.

    Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the azido group.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

Ethyl (3-azidonaphthalen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3-azidonaphthalen-2-yl)carbamate involves its ability to undergo click chemistry reactions. The azido group can react with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.

Comparison with Similar Compounds

Ethyl Carbamate (EC) and Vinyl Carbamate (VC)

Ethyl carbamate (EC), a simple alkyl carbamate, is a known carcinogen (IARC Group 2A) that induces oxidative stress, neurotoxicity, and tumors in multiple organs . Vinyl carbamate (VC), an α,β-unsaturated analog of EC, exhibits 10–50× greater carcinogenic and mutagenic potency due to its electrophilic vinyl group, which forms DNA adducts more readily . Unlike EC, VC is mutagenic in Salmonella typhimurium assays when metabolized by cytochrome P-450 enzymes, whereas EC requires metabolic activation to intermediates like N-hydroxyethyl carbamate .

Compound Key Substituent Carcinogenicity (Relative Potency) Mutagenicity Metabolic Pathway
Ethyl carbamate Ethoxy group Moderate (1×) Weak Oxidative metabolism to electrophiles
Vinyl carbamate Vinyl group High (10–50×) Strong Direct formation of DNA adducts
Ethyl (3-azidonaphthalen-2-yl)carbamate Azide + naphthalene Unknown Hypothetical Potential azide-specific pathways

Key Insight : The azide group in this compound may introduce unique reactivity, such as participation in click chemistry or generation of nitrenes under UV light, which could alter its metabolic and toxicological profile compared to EC/VC.

Chlorinated Aryl Carbamates

Naphthalene-based carbamates with chlorinated aryl groups, such as 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate (compound 2 in ), demonstrate potent antistaphylococcal activity (MIC: 18–64 nM against S. aureus). Their activity correlates with lipophilicity and alkyl chain length, with optimal efficacy observed for C7 and phenylbutyl tails .

Compound (Example) Substituents Biological Activity (MIC) Lipophilicity (logK) Cytotoxicity (IC₅₀)
Ethyl carbamate (EC) Ethoxy None Low High (non-specific)
2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate Trichlorophenyl + ethyl carbamate 18–64 nM (MRSA) Moderate (logK: 3.2) 2.61–3.44 µM
This compound Azide + ethyl carbamate Hypothetical Likely lower (polar azide) Unknown

Alkyl and Aryl Carbamates in Toxicology

  • tert-Butyl carbamate: Inactive in carcinogenicity assays, highlighting the role of steric hindrance in modulating activity .
  • Ethyl N-hydroxycarbamate : Weak direct mutagenicity (2–3 revertants/µmol) but inhibited by liver enzymes, contrasting with VC’s strong activity .

Comparison : this compound’s azide group may confer reactivity distinct from alkyl or hydroxy derivatives, necessitating specific toxicity studies.

Mechanistic and Functional Insights

Oxidative Stress and Detoxification

Ethyl carbamate induces oxidative stress in C. elegans and human cells, activating xenobiotic detoxification pathways (e.g., GST-4) and shortening lifespan at high doses .

Antimicrobial Activity Trends

Chlorinated aryl carbamates show a "cut-off effect" where activity diminishes beyond optimal lipophilicity . For this compound, the azide’s polarity may shift this cut-off, requiring empirical validation.

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